4-Bromo-5-methylpyrazolo[1,5-a]pyridine
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Overview
Description
4-Bromo-5-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. It is a member of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
It is known that pyrazolo-pyridine derivatives can interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo-pyridine derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-methylpyrazolo[1,5-a]pyridine . .
Preparation Methods
The synthesis of 4-Bromo-5-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 5-methylpyrazolo[1,5-a]pyridine. One common method includes the reaction of 5-methylpyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Bromo-5-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound is used in the design of probes for studying biological pathways and molecular interactions.
Material Science: It is explored for its photophysical properties, making it useful in the development of fluorescent materials and sensors.
Comparison with Similar Compounds
4-Bromo-5-methylpyrazolo[1,5-a]pyridine can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
5-Methylpyrazolo[1,5-a]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-5-methylpyrazolo[1,5-a]pyridine: Similar in structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
4-Iodo-5-methylpyrazolo[1,5-a]pyridine: Contains iodine, making it more reactive in coupling reactions compared to the bromine derivative.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-bromo-5-methylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-5-11-7(8(6)9)2-4-10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNLWBOJBGBKSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=NN2C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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